molecular formula C10H18N2O B12444487 5-(4-Hydroxypiperidin-1-YL)pentanenitrile

5-(4-Hydroxypiperidin-1-YL)pentanenitrile

Cat. No.: B12444487
M. Wt: 182.26 g/mol
InChI Key: GDNAKPJXHSSLBQ-UHFFFAOYSA-N
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Description

5-(4-Hydroxypiperidin-1-YL)pentanenitrile is a chemical compound with the molecular formula C10H18N2O It is characterized by the presence of a hydroxypiperidine group attached to a pentanenitrile chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Hydroxypiperidin-1-YL)pentanenitrile typically involves the reaction of 4-hydroxypiperidine with a suitable nitrile precursor. One common method is the nucleophilic substitution reaction where 4-hydroxypiperidine reacts with 5-bromopentanenitrile under basic conditions to yield the desired product. The reaction is usually carried out in an organic solvent such as acetonitrile or dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions would be tailored to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

5-(4-Hydroxypiperidin-1-YL)pentanenitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitrile group can be reduced to form an amine.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the hydroxyl group under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of 5-(4-oxopiperidin-1-yl)pentanenitrile.

    Reduction: Formation of 5-(4-hydroxypiperidin-1-yl)pentanamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(4-Hydroxypiperidin-1-YL)pentanenitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including its role as a ligand in receptor binding studies.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(4-Hydroxypiperidin-1-YL)pentanenitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth. The molecular targets and pathways involved would vary based on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxypiperidine: A simpler compound with similar functional groups but lacking the nitrile chain.

    5-(4-Oxopiperidin-1-yl)pentanenitrile: An oxidized derivative of 5-(4-Hydroxypiperidin-1-YL)pentanenitrile.

    5-(4-Hydroxypiperidin-1-yl)pentanamine: A reduced derivative with an amine group instead of a nitrile.

Uniqueness

This compound is unique due to the combination of its hydroxypiperidine and nitrile functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H18N2O

Molecular Weight

182.26 g/mol

IUPAC Name

5-(4-hydroxypiperidin-1-yl)pentanenitrile

InChI

InChI=1S/C10H18N2O/c11-6-2-1-3-7-12-8-4-10(13)5-9-12/h10,13H,1-5,7-9H2

InChI Key

GDNAKPJXHSSLBQ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1O)CCCCC#N

Origin of Product

United States

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